molecular formula C13H11ClO2 B1583308 2-Ethoxy-1-naphthoyl Chloride CAS No. 55150-29-3

2-Ethoxy-1-naphthoyl Chloride

Cat. No. B1583308
CAS RN: 55150-29-3
M. Wt: 234.68 g/mol
InChI Key: ZRVFFIXOCFUHDA-UHFFFAOYSA-N
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Description

2-Ethoxy-1-naphthoyl Chloride is a chemical compound with the molecular formula C13H11ClO2 . It has an average mass of 234.678 Da and a monoisotopic mass of 234.044754 Da .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-1-naphthoyl Chloride consists of a naphthalene ring (a type of aromatic hydrocarbon) substituted with an ethoxy group and a carbonyl chloride group .


Physical And Chemical Properties Analysis

2-Ethoxy-1-naphthoyl Chloride has a density of 1.232g/cm³ . Its melting point is between 76-80°C , and it has a boiling point of 376.4°C at 760 mmHg . The compound has a flash point of 138.5°C and a vapor pressure of 7.27E-06mmHg at 25°C .

Scientific Research Applications

Polymer Synthesis

A study by Kim et al. (2016) demonstrates the use of naphthoyl chlorides, closely related to 2-ethoxy-1-naphthoyl chloride, in synthesizing new ionic conjugated polymers. These polymers were developed through the polymerization of 2-ethynylpyridine using naphthoyl chlorides. Characterized by various spectroscopic methods, these polymers exhibited promising electrical conductivities and photoluminescence properties, making them potential candidates for electronic and photonic applications (Kim et al., 2016).

Fluorescence and Intersystem Crossing Studies

Kitamura and Baba (1975) investigated the absorption and fluorescence spectra of naphthaldehydes and their derivatives, including naphthoyl chlorides. Their research highlighted the changes in fluorescence quantum yield and the rate constants for intersystem crossing due to hydrogen bonding, offering insights into the photochemical behavior of these compounds (Kitamura & Baba, 1975).

Metal Ion Detection

Qureshi et al. (2019) utilized a compound related to 2-ethoxy-1-naphthoyl chloride to develop a fluorescent sensor for detecting toxic metals like antimony and thallium. Their study showcases the potential of such compounds in environmental monitoring and safety applications (Qureshi et al., 2019).

Organic Synthesis and Catalysis

The research by Yasukawa et al. (2002) explored the iridium-catalyzed reaction of aroyl chlorides with alkynes, including 2-naphthoyl chlorides. This method efficiently produced substituted naphthalenes and anthracenes, highlighting the utility of naphthoyl chlorides in organic synthesis and catalysis (Yasukawa et al., 2002).

Solvent Effects and Chemical Reactions

Liu et al. (2002) studied the solvolysis of various naphthoyl chlorides, including the analysis of solvent effects and reaction mechanisms. Their findings contribute to a deeper understanding of the reactivity and behavior of naphthoyl chlorides in different solvents, which is crucial for their application in chemical synthesis (Liu et al., 2002).

Surfactant Analysis

Aranda and Burk (1998) described a method for determining surfactants using 1-naphthoyl chloride in solid-phase microextraction coupled with high-performance liquid chromatography. This approach underscores the role of naphthoyl chloride derivatives in analytical chemistry, particularly in environmental monitoring (Aranda & Burk, 1998).

Safety And Hazards

2-Ethoxy-1-naphthoyl Chloride is sensitive to moisture . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-ethoxynaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVFFIXOCFUHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069002
Record name 1-Naphthalenecarbonyl chloride, 2-ethoxy-
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Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-naphthoyl Chloride

CAS RN

55150-29-3
Record name 2-Ethoxy-1-naphthalenecarbonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarbonyl chloride, 2-ethoxy-
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Record name 1-Naphthalenecarbonyl chloride, 2-ethoxy-
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Record name 1-Naphthalenecarbonyl chloride, 2-ethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxynaphthalene-1-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JM Bissinger, KT Rullo, JT Stoklosa, CM Shearer… - … of Chromatography A, 1983 - Elsevier
… chloride hydrochloride, 1 -amino- lcyclohexanecarbonyl chloride hydrochloride, 3-(2-chlorophenyl)-5-methylisoxazole4-carbonyl chloride and 2-ethoxy-1-naphthoyl chloride and their …
Number of citations: 11 www.sciencedirect.com
KVVP Rao, R Dandala, VK Handa, IVS Rao, A Rani… - Arkivoc, 2006 - arkat-usa.org
… 8 is a structural isomer of Nafcillin sodium and is generated due to presence of 2methoxy-1-naphthoyl chloride 7 as an impurity in the key raw material 2-ethoxy-1-naphthoyl chloride 1. …
Number of citations: 5 www.arkat-usa.org
TH Nguyen, E Ma - Synlett, 2017 - thieme-connect.com
… Coupling of 2-ethoxy-1-naphthoyl chloride with 3- or 4-aminobenzonitrile or (4-aminophenyl)acetonitrile to give nitriles 1–3. Generally, nitriles can be reduced to primary amines by …
Number of citations: 2 www.thieme-connect.com
H Liu, Y Yang, S Wang, J Wu, XN Wang, J Chang - Organic letters, 2015 - ACS Publications
A Sn(IV)-promoted annulation reaction of ynamides is described for the efficient synthesis of 3-substituted 2-aminochromones under mild conditions. This novel method allows for a …
Number of citations: 40 pubs.acs.org

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